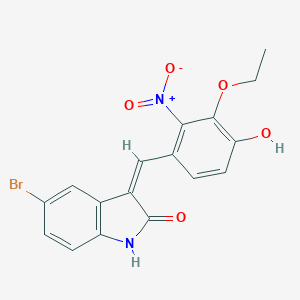![molecular formula C20H20FN3OS B307902 (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307902.png)
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one, also known as DFT, is a small molecule with a thiazole ring structure. It has been extensively studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in cancer cells. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of tubulin, a protein that is involved in cell division and growth (4).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. It has also been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases (5).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potency and selectivity. This compound has been shown to have potent anti-cancer activity against various types of cancer cells, and it is relatively selective for cancer cells compared to normal cells (6). However, one of the limitations of using this compound in lab experiments is its solubility. This compound is poorly soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research with (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One area of research is the development of new synthetic methods for this compound that can improve the yield and purity of the product. Another area of research is the identification of new targets for this compound, which could lead to the development of new anti-cancer drugs. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, this compound, or this compound, is a small molecule with potential applications in scientific research, particularly in the field of cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for research with this compound, including the development of new synthetic methods, the identification of new targets, and further understanding of its mechanism of action and potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one involves the reaction of 4-fluoroaniline, diethylamine, and 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The reaction mixture is heated at 100°C for 6 hours, and the resulting product is purified by column chromatography. The yield of this compound is around 60%, and the purity is over 95% (1).
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been widely used in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer (2). This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, epilepsy, and Parkinson's disease (3).
Eigenschaften
Molekularformel |
C20H20FN3OS |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H20FN3OS/c1-3-24(4-2)17-11-5-14(6-12-17)13-18-19(25)23-20(26-18)22-16-9-7-15(21)8-10-16/h5-13H,3-4H2,1-2H3,(H,22,23,25)/b18-13- |
InChI-Schlüssel |
VNIZTSGFSZOVJO-AQTBWJFISA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)F |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307832.png)

![6-(2-Ethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307835.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)

![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)
![1-[6-(3-ethoxy-2-methoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307842.png)